(2S,4S)-4-Methylglutamic acid (2S,4S)-4-Methylglutamic acid
Brand Name: Vulcanchem
CAS No.: 6141-27-1
VCID: VC20748166
InChI: InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1
SMILES: CC(CC(C(=O)O)N)C(=O)O
Molecular Formula: C6H11NO4
Molecular Weight: 161.16 g/mol

(2S,4S)-4-Methylglutamic acid

CAS No.: 6141-27-1

Cat. No.: VC20748166

Molecular Formula: C6H11NO4

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-4-Methylglutamic acid - 6141-27-1

CAS No. 6141-27-1
Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
IUPAC Name (2S,4S)-2-amino-4-methylpentanedioic acid
Standard InChI InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1
Standard InChI Key KRKRAOXTGDJWNI-IMJSIDKUSA-N
Isomeric SMILES C[C@@H](C[C@@H](C(=O)O)N)C(=O)O
SMILES CC(CC(C(=O)O)N)C(=O)O
Canonical SMILES CC(CC(C(=O)O)N)C(=O)O

Chemical Identity and Structure

(2S,4S)-4-Methylglutamic acid is a modified amino acid with specific stereochemistry at the second and fourth carbon positions. Its chemical identity can be defined through several parameters as outlined below.

Basic Identification Parameters

The compound's fundamental identification information includes various naming conventions and registry numbers used in scientific literature and commercial contexts.

ParameterInformation
Chemical Name(2S,4S)-4-Methylglutamic Acid
CAS Number6141-27-1
Molecular FormulaC₆H₁₁NO₄
Molecular Weight161.16 g/mol
IUPAC Name(2S,4S)-2-amino-4-methylpentanedioic acid
InChIKeyKRKRAOXTGDJWNI-IMJSIDKUSA-N

Synonyms and Alternative Nomenclature

This compound is known by various names in scientific literature, which reflect different naming conventions and classification systems.

  • (4S)-4-Methyl-L-glutamic Acid

  • threo-4-Methyl-L-glutamic Acid

  • L-threo-γ-Methylglutamate

  • L-threo-γ-Methylglutamic Acid

  • (2S,4S)-2-amino-4-methylpentanedioic acid

Physical and Chemical Properties

The physicochemical characteristics of (2S,4S)-4-Methylglutamic acid define its behavior in biological systems and its practical handling in laboratory settings.

Physical Properties

The compound exhibits specific physical properties that are important for its identification, storage, and application in research settings.

PropertyDescription
Physical AppearanceWhite Solid
SolubilitySoluble in Chloroform, Dichloromethane, DMSO
Purity (Commercial)98%
Storage Conditions2-8°C, Protected from air and light, refrigerate or freeze

Chemical Characteristics

The compound contains a carboxylic acid group, an amino group, and a methyl substituent, which together determine its chemical reactivity and interactions with biological systems.

The stereochemistry at positions 2 and 4 is crucial for its biological activity, with the (2S,4S) configuration conferring specific binding properties distinct from other stereoisomers . The presence of the methyl group at position 4 modifies the electronic and steric properties of the glutamic acid backbone, affecting its receptor binding characteristics and metabolic stability .

Biological Activity and Pharmacological Properties

(2S,4S)-4-Methylglutamic acid demonstrates significant biological activity that has been studied in various contexts.

Receptor Interactions

This compound has shown notable activity in neurotransmitter systems and antimicrobial contexts.

Activity TypeDescription
Receptor BindingA highly selective and potent agonist for metabotropic receptors
Antimicrobial BindingCan bind to the active site of daptomycin with higher affinity than natural glutamate
StabilityStable at high temperatures, enhancing its utility in various applications

Antimicrobial Studies

Research has explored the compound's potential in addressing antibiotic resistance, a critical area in contemporary medicine.

The compound has been evaluated in binding experiments and functional assays against carbapenem-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium . These studies suggest potential applications in developing novel treatments for resistant bacterial infections, though further research is needed to fully characterize its antimicrobial efficacy and mechanisms.

Synthesis and Preparation Methods

The production of (2S,4S)-4-Methylglutamic acid involves specific synthetic approaches that ensure the correct stereochemistry and purity.

Synthetic Approaches

The synthesis of this compound has been achieved through various methods, with solid-phase synthesis being particularly notable.

Solid-phase synthesis utilizing commercially available amino acids has been successfully employed to produce (2S,4S)-4-Methylglutamic acid . This approach offers advantages in terms of scalability and control over stereochemistry, which is critical for ensuring the biological activity of the final product.

Additionally, researchers have developed specific synthetic schemes for the preparation of this compound to facilitate its evaluation in various biological assays . These synthetic routes have been optimized to maintain the critical stereochemical configuration that determines the compound's biological properties.

Analytical Characterization

Various analytical techniques have been employed to verify the identity, purity, and biological properties of synthesized (2S,4S)-4-Methylglutamic acid.

The chemical profile of this analog has been evaluated using various assays, including uptake assays on retinal neurons, to confirm its biological activity and specificity . These analytical approaches ensure that the synthesized compound possesses the expected properties and can be reliably used in subsequent research applications.

Research Applications and Scientific Studies

(2S,4S)-4-Methylglutamic acid has been utilized in various research contexts, contributing to our understanding of both basic biochemical processes and potential therapeutic applications.

Neuroscience Applications

As a glutamate analog, this compound has relevance for neurological research, particularly in studies of excitatory neurotransmission.

The compound's activity as a selective and potent agonist for metabotropic receptors makes it valuable for investigating glutamatergic signaling pathways in the central nervous system . Its modified structure provides unique binding properties that can help elucidate receptor subtype selectivity and activation mechanisms.

Antimicrobial Research

The compound's ability to bind to antimicrobial peptide active sites has prompted investigations into its potential for addressing antibiotic resistance.

Research has demonstrated that (2S,4S)-4-Methylglutamic acid can bind to the active site of daptomycin, a lipopeptide antibiotic used to treat infections caused by Gram-positive bacteria . This binding affinity, which exceeds that of natural glutamate, suggests potential applications in developing enhanced antimicrobial agents or adjuvants that could improve the efficacy of existing antibiotics.

Package SizeTypical Price Range (USD)
2mg$65.00
5mg$125.00
10mg$205.00
25mg$495.00
50mg$995.00

*Note: Pricing information based on commercial listing as of 2021 . Current prices may vary.

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